6-Methylmorpholine-2,5-dione
Description
Contextualization within Cyclic Depsipeptides and Diketomorpholines
6-Methylmorpholine-2,5-dione belongs to the class of compounds known as diketomorpholines (DKMs), which are derivatives of the morpholine-2,5-dione (B184730) heterocyclic structure. nih.gov These molecules are characterized by the presence of both a lactam (a cyclic amide) and a lactone (a cyclic ester) moiety within the same six-membered ring. nih.gov This dual functionality makes them the simplest members of the broader family of cyclodepsipeptides. nih.gov
Cyclodepsipeptides are cyclic peptides where at least one amide bond has been replaced by an ester linkage. researchgate.netresearchgate.netnih.gov This substitution of an amide group with an ester group reduces the hydrogen-bonding capability, which can lead to alterations in the secondary structure and folding patterns of the molecule. wikipedia.org The presence of the ester bond also results in lower rotational barriers compared to amide bonds, leading to more flexible molecular structures. wikipedia.org
Historical Perspectives on its Research and Development
The synthesis of morpholine-2,5-dione derivatives has been an area of interest for several decades, with various methods being developed for their preparation. researchgate.net Early synthetic routes included the cyclization of N-(α-haloacyl)-α-amino acid salts, intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters, and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.net The development of solid-phase synthesis techniques has also provided efficient pathways to diketomorpholine derivatives. nih.govgoogle.com
The interest in these compounds has been driven by their potential as monomers for the synthesis of biodegradable polymers, as well as their presence in various natural products with interesting biological activities. nih.govresearchgate.net For instance, certain diketomorpholine-containing natural products have been found to possess cytotoxic and antibacterial properties. nih.gov
Significance in Contemporary Synthetic Organic Chemistry and Polymer Science
In contemporary synthetic organic chemistry, this compound and its derivatives are valuable building blocks. Their stereoselective synthesis allows for the creation of chiral molecules with specific three-dimensional arrangements, which is crucial in medicinal chemistry and materials science. rsc.org
The most significant application of this compound is in polymer science, specifically in the ring-opening polymerization (ROP) to produce poly(ester amide)s (PEAs). researchgate.netresearchgate.net PEAs are a class of biodegradable polymers that combine the desirable properties of both polyesters and polyamides. researchgate.netrsc.org The ester linkages provide biodegradability, while the amide groups contribute to good thermal and mechanical properties through strong intermolecular hydrogen bonding. researchgate.netrsc.org
The ring-opening polymerization of this compound and other diketomorpholine derivatives has become the preferred method for producing PEAs with well-defined, regular chemical structures. researchgate.net This controlled polymerization allows for the synthesis of a wide range of PEAs, including random and block copolymers, with tunable properties. researchgate.netresearchgate.net These materials are being explored for various applications, including in the biomedical field for drug delivery and tissue engineering. nih.govrsc.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound | C5H7NO3 | 129.11 | 41-45 | Building block for poly(ester amide)s |
| 4-Methylmorpholine-2,6-dione | C5H7NO3 | 129.11 | 41-45 | Isomer of this compound |
| 6-Methylheptane-2,5-dione | C8H14O2 | 142.20 | - | Diketone with a branched alkyl chain |
| 6-Methyl-5-hepten-2-one | C8H12O | 126.18 | - | Unsaturated ketone |
Structure
3D Structure
Properties
CAS No. |
15149-51-6 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
6-methylmorpholine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-3-5(8)6-2-4(7)9-3/h3H,2H2,1H3,(H,6,8) |
InChI Key |
OBVBGIKXUJJGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCC(=O)O1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Methylmorpholine 2,5 Dione
Classical Approaches to Morpholine-2,5-diones
The synthesis of morpholine-2,5-dione (B184730) derivatives, including 6-methylmorpholine-2,5-dione, has traditionally relied on a few established methodologies. These methods are designed to facilitate the intramolecular cyclization that forms the characteristic heterocyclic ring. The two primary classical approaches are the cyclization of N-(α-haloacyl)-α-amino acid salts and the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. researchgate.net A third, less common method involves the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.net Of these, the cyclization of N-(α-haloacyl)-α-amino acid salts is often reported to provide higher yields, though it can be associated with some degree of racemization when using optically active starting materials. researchgate.net
Cyclization of N-(α-Haloacyl)-α-amino Acid Salts
A prevalent and effective method for synthesizing morpholine-2,5-diones is through the intramolecular cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.net This two-step process begins with the acylation of an amino acid with an α-halogenated acyl halide to produce an N-(α-haloacyl)-α-amino acid intermediate. nih.gov This intermediate is then subjected to conditions that promote cyclization to yield the desired morpholine-2,5-dione. nih.gov
A specific and historically significant example of this strategy is the synthesis of this compound by heating the sodium salt of N-(2-bromopropionyl)-glycine. researchgate.net In this reaction, the carboxylate salt of the glycine (B1666218) derivative acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This intramolecular nucleophilic substitution results in the displacement of the bromide ion and the formation of the six-membered ring of this compound. The starting material, N-(2-bromopropionyl)-glycine, is typically prepared by the acylation of glycine with 2-bromopropionyl bromide under Schotten-Baumann reaction conditions. researchgate.net
Interestingly, studies on related morpholine-2,5-dione syntheses have shown that more sterically hindered N-(α-haloacyl)-α-amino acids can lead to higher yields of the cyclized product. nih.gov This is potentially due to a favoring of the intramolecular cyclization over competing intermolecular reactions. nih.gov
Table 1: Influence of Precursors on Morpholine-2,5-dione Synthesis
| Starting Amino Acid | Halogenated Reagent | Resulting Morpholine-2,5-dione Derivative | Reported Yield |
|---|---|---|---|
| Leucine | Chloroacetyl Chloride | 3-isobutylmorpholine-2,5-dione | 55% nih.gov |
| Isoleucine | Chloroacetyl Chloride | 3-(sec-butyl)morpholine-2,5-dione | 50% nih.gov |
| Valine | Chloroacetyl Chloride | 3-isopropylmorpholine-2,5-dione | 46% nih.gov |
This table illustrates yields for various morpholine-2,5-dione derivatives based on different amino acid precursors, providing context for how precursor choice impacts reaction efficiency.
The cyclization of the N-(α-haloacyl)-α-amino acid is typically promoted by a base. The base deprotonates the carboxylic acid, forming a carboxylate salt which is a more potent nucleophile for the subsequent intramolecular cyclization. Common bases used for this purpose include sodium bicarbonate and sodium carbonate. nih.gov The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which can facilitate the nucleophilic substitution reaction. nih.gov Temperature is also a critical parameter, with cyclization often being performed at elevated temperatures, for example, at 60 °C. nih.gov
Table 2: Effect of Reaction Conditions on the Cyclization to Form 3-isobutylmorpholine-2,5-dione
| Base | Solvent | Temperature | Time | Yield |
|---|
This table presents optimized conditions for a related morpholine-2,5-dione synthesis, highlighting the parameters that influence the cyclization step.
Intramolecular Transesterification of N-(α-Hydroxyacyl)-α-amino Acid Esters
An alternative classical route to morpholine-2,5-diones involves the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. researchgate.net This method relies on the formation of an ester linkage within the molecule to close the six-membered ring.
In this approach, an N-(α-hydroxyacyl)-α-amino acid ester is treated with an acid catalyst. The acid protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group present in the same molecule. This intramolecular attack leads to the formation of a tetrahedral intermediate, which then collapses to form the cyclic morpholine-2,5-dione product and an alcohol byproduct from the original ester group. This method has been noted in the broader context of diketopiperazine synthesis, where C-terminal amide dipeptides are readily converted to the cyclic structures in the presence of an acid. researchgate.net
High Temperature and Reduced Pressure Methods
The synthesis of morpholine-2,5-diones, including the 6-methyl derivative, can be achieved through thermal condensation methods that employ high temperatures and reduced pressure. This approach typically involves the intramolecular cyclization of a linear precursor, such as an N-(haloacetyl)-α-amino acid.
One of the common precursors for this type of synthesis is an N-carboxy-anhydride (ANX) intermediate. The cyclization of these intermediates is conducted at temperatures ranging from 120 to 200 °C under a high vacuum (e.g., 10⁻⁵ mbar). nih.gov The elevated temperature provides the necessary energy to overcome the activation barrier for the intramolecular ring-closure, while the reduced pressure helps in the removal of volatile byproducts, such as water or salts, driving the equilibrium towards the formation of the cyclic product. nih.gov
However, these harsh reaction conditions present significant challenges. A primary drawback is the potential for product loss due to side reactions, including intermolecular condensation, which leads to the formation of undesired oligomers and polymers. nih.gov Furthermore, this method is generally unsuitable for precursors containing sensitive functional groups or protecting groups that are labile at high temperatures. nih.gov The thermal stress can cause the degradation or removal of these groups, leading to a mixture of products and complicating the purification process.
A related thermal process is the synthesis of lactide, a cyclic di-ester, from lactic acid. This involves an initial oligomerization of lactic acid followed by a depolymerization step at high temperatures (150–210 °C) to yield the cyclic dimer. nih.govmdpi.com This demonstrates the general applicability of high-temperature methods for the formation of cyclic esters and related structures.
Table 1: Conditions for High-Temperature Synthesis of Morpholine-2,5-dione Precursors
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 120–200 °C | To overcome the activation energy for cyclization. nih.gov |
| Pressure | High vacuum (e.g., 10⁻⁵ mbar) | To remove volatile byproducts and shift the reaction equilibrium. nih.gov |
| Precursor | N-(haloacetyl)-α-amino acid or N-carboxy-anhydride (ANX) | Linear molecule designed for intramolecular cyclization. nih.gov |
Cyclization of O-(α-Aminoacyl)-α-hydroxycarboxylic Acids
A more efficient and widely employed strategy for the synthesis of morpholine-2,5-diones involves the intramolecular cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.net This method is often preferred as the formation of the ester bond during cyclization is generally more favorable and results in higher yields compared to methods that rely on the formation of an amide bond in the ring-closing step. chemicke-listy.cz
The precursor for the synthesis of this compound in this approach would be O-(L-alanyl)-lactic acid. This linear depsipeptide contains a terminal carboxylic acid group and a terminal amino group, which can undergo an intramolecular condensation to form the six-membered ring. The reaction is typically facilitated by a coupling agent that activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the amino group.
The general mechanism involves the activation of the carboxylic acid moiety, followed by the intramolecular nucleophilic attack of the amino group, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the cyclic this compound. This chemoenzymatic approach can also be utilized where the initial amide bond formation is catalyzed by an enzyme, followed by a chemical cyclization step. google.com
Advanced and Optimized Synthetic Protocols
To overcome the limitations of classical synthetic methods, advanced and optimized protocols have been developed. These include solid-phase synthesis techniques and biocatalytic approaches, which offer improved yields, purity, and stereochemical control.
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a powerful platform for the construction of complex molecules like depsipeptides and their cyclic derivatives, such as this compound. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration.
Wang resin is a popular solid support for peptide and depsipeptide synthesis, particularly when using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. altabioscience.com For the synthesis of this compound, the process would commence by anchoring the first amino acid, Fmoc-L-alanine, to the Wang resin. rsc.orgpeptide.com
The synthesis proceeds through a series of coupling and deprotection steps:
Loading: The C-terminal amino acid, Fmoc-L-alanine, is attached to the hydroxyl group of the Wang resin via an ester linkage. altabioscience.com
Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound alanine (B10760859) is removed, typically using a solution of piperidine (B6355638) in DMF, to expose the free amine. rsc.org
Coupling: The next building block, a protected α-hydroxy acid (e.g., O-acetyl-lactic acid), is then coupled to the free amine of the alanine. Coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and an activating agent like DMAP (4-dimethylaminopyridine) are commonly used to facilitate the formation of the amide bond. rsc.org
Cyclization and Cleavage: Following the assembly of the linear depsipeptide on the resin, the terminal protecting group on the hydroxy acid is removed. The cyclization is then induced, often by activating the ester linkage to the resin, which is then cleaved by the nucleophilic attack of the deprotected N-terminal amine. Finally, the cyclic product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA). peptide.com
Table 2: Key Steps in Solid-Phase Synthesis of this compound on Wang Resin
| Step | Description | Key Reagents |
|---|---|---|
| Resin Loading | Attachment of Fmoc-L-alanine to Wang resin. | Fmoc-L-alanine, DIC, DMAP altabioscience.com |
| Fmoc Deprotection | Removal of the Fmoc group from the N-terminus. | Piperidine in DMF rsc.org |
| Amide Coupling | Formation of the amide bond with the hydroxy acid. | Protected lactic acid, DIC, DMAP rsc.org |
| Cleavage | Release of the cyclic product from the resin. | Trifluoroacetic acid (TFA) peptide.com |
Biocatalytic Synthesis Approaches
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes can be employed to construct key bonds in the synthesis of morpholine-2,5-diones with excellent stereochemical control.
Penicillin acylase (also known as penicillin amidase) is an enzyme widely used in the pharmaceutical industry for the hydrolysis of penicillin G. nih.govnih.gov However, its catalytic activity can also be harnessed for the formation of amide bonds. In the context of this compound synthesis, penicillin acylase can be used in a chemoenzymatic approach. google.com
This method involves the enzymatic formation of the amide bond between an α-hydroxy acid and an amino acid. For this compound, this would be the condensation of lactic acid and L-alanine. The high selectivity of the enzyme ensures the formation of the desired stereoisomer of the linear depsipeptide precursor. Following the enzymatic synthesis of the linear O-(L-alanyl)-lactic acid, a subsequent chemical step is employed to effect the intramolecular cyclization to yield the final product. google.com This combination of enzymatic and chemical steps allows for high yields and high enantiomeric purity of the target molecule. google.com
Optimization of Reaction Conditions for Enhanced Yields and Purity
The synthesis of morpholine-2,5-diones (MDs), including the 6-methyl derivative, typically involves a two-step process: the N-acylation of an amino acid followed by an intramolecular cyclization. The optimization of this process is crucial for achieving high yields and purity, which are necessary for subsequent applications like polymerization. nih.govnih.gov
A common route starts with the N-chloroacetylation of the parent amino acid, in this case, alanine, to form an N-(chloroacetyl)amino acid intermediate. This is followed by a base-mediated intramolecular cyclization to yield the desired this compound. Research into the synthesis of analogous MDs from various hydrophobic amino acids has provided a universal protocol that can be adapted for this specific compound. nih.gov
Initial studies often begin with established reaction conditions, for instance, performing the cyclization at 60 °C for 24 hours using sodium bicarbonate (NaHCO₃) as a base in a dimethylformamide (DMF) solvent. nih.gov Such conditions might result in moderate yields, around 55%, after purification by recrystallization. nih.gov To improve upon this, systematic optimization of various reaction parameters is undertaken.
Key areas for optimization include:
Solvent Choice: The solvent plays a critical role in both the N-acylation and cyclization steps. For the initial N-acylation, a mixture of dioxane and diethyl ether has been shown to improve yields compared to using pure diethyl ether. nih.gov For the cyclization step, DMF is commonly used due to its high boiling point and ability to dissolve the reactants. nih.gov
Base Selection: The choice of base for the cyclization step is critical. While sodium bicarbonate is effective, other inorganic bases like sodium carbonate (Na₂CO₃) are also employed. nih.gov The base facilitates the deprotonation of the carboxylic acid and the subsequent nucleophilic attack to form the cyclic ester.
Purification Strategy: Purity is paramount, especially if the monomer is intended for polymerization. Recrystallization from a suitable solvent like ethyl acetate (B1210297) is a standard method for purifying the final product. nih.gov Investigating the composition of the filtrate after the initial purification can reveal the presence of unreacted starting material, which can be recovered to improve the total yield. nih.gov
The following table summarizes the optimization of the cyclization step for a representative morpholine-2,5-dione, highlighting the impact of different conditions on the yield.
| Entry | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaHCO₃, DMF, 60 °C, 24 h, standard recrystallization | 55 | nih.gov |
| 2 | Condition 1 + recovery from filtrate | 67 | nih.gov |
| 3 | Simplified purification, reduced workup time | 52 | nih.gov |
Control of Stereochemistry in this compound Synthesis
The this compound molecule possesses a chiral center at the C6 position, derived from the α-carbon of the alanine precursor. Therefore, controlling the stereochemistry during its synthesis is of utmost importance to obtain enantiomerically pure products. The stereochemical integrity is crucial as the biological activity and material properties of the resulting products, such as polydepsipeptides, are highly dependent on their stereochemistry. nih.gov
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of the target molecule. In the context of this compound, this is typically achieved by starting with an enantiomerically pure precursor, either L-alanine or D-alanine. The primary challenge then becomes preserving the stereochemical integrity of this precursor throughout the synthetic sequence, particularly during the cyclization step where racemization is a significant risk. nih.govrsc.org
Strategies for enantioselective synthesis rely on:
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials like natural amino acids is the most straightforward approach.
Asymmetric Catalysis: While less common for this specific target, asymmetric catalysts could theoretically be employed to induce enantioselectivity in a synthesis starting from achiral precursors.
The synthesis of cyclic depsipeptides often involves coupling and cyclization steps where the stereochemistry must be rigorously controlled. nih.govrsc.org
Diastereoselective Control
Diastereoselective control becomes relevant when a molecule contains two or more stereocenters. For this compound itself, which has only one stereocenter, this is not an issue. However, in the broader context of morpholine-2,5-dione synthesis, the second building block is an α-hydroxy acid. If a chiral α-hydroxy acid (e.g., lactic acid) is used along with a chiral amino acid (e.g., alanine), the resulting molecule would have two stereocenters, leading to the possibility of diastereomers.
In such cases, diastereoselective control would be exerted during the bond formation that links the two chiral fragments. The inherent stereochemistry of the starting materials can influence the stereochemical outcome of the reaction, a phenomenon known as substrate control. youtube.com The goal is to create conditions that favor the formation of one diastereomer over the others.
Mitigation of Racemization during Cyclization
Racemization, the conversion of an enantiopure compound into a mixture of enantiomers, is a major side reaction in peptide synthesis and related cyclization reactions. sigmaaldrich.com During the synthesis of this compound, the C6 stereocenter is susceptible to epimerization (loss of stereochemical integrity) under the basic or high-temperature conditions often used for cyclization. nih.govnih.gov
The mechanism of racemization often involves the deprotonation of the α-carbon (C6), leading to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of optical purity. nih.gov
Several tactics are employed to suppress this unwanted side reaction:
Use of Additives: In peptide coupling, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used in combination with coupling reagents to suppress racemization. nih.govpeptide.com These additives can be adapted for cyclization reactions.
Choice of Coupling Reagent: The activation of the carboxylic acid for cyclization is a critical step where racemization can occur. Using coupling reagents known for low racemization potential is essential. nih.gov
Reaction Conditions: Prolonged exposure to strong bases or high temperatures increases the risk of racemization. nih.govnih.gov Therefore, optimizing the reaction to proceed quickly and under the mildest possible conditions is crucial. For instance, using a weaker base like sodium bicarbonate and carefully controlling the temperature can minimize epimerization. nih.gov
Protecting Groups: The choice of N-protecting group on the amino acid can influence its susceptibility to racemization. While the N-chloroacetyl group is part of the morpholine-2,5-dione structure itself, in related peptide syntheses, specific protecting groups are known to reduce racemization. peptide.com In the aminolysis of activated esters of N-alkoxycarbonylamino acids, using a 50% excess of the amino acid anion with sodium carbonate as the base was found to minimize racemization. nih.gov
Chemical Reactivity and Transformation Pathways of 6 Methylmorpholine 2,5 Dione
Ring-Opening Reactions
The defining feature of 6-methylmorpholine-2,5-dione's reactivity is the cleavage of its six-membered ring, primarily at the ester linkage. This process is the fundamental step in its polymerization and is typically initiated by catalysts. However, the structure of the molecule also allows for subsequent reactions that can terminate polymerization, leading to stable, non-polymeric products.
Mechanisms of Ester Bond Cleavage
The ring-opening of this compound occurs via the cleavage of the endocyclic ester bond. This reaction is analogous to the ring-opening polymerization (ROP) of lactides. The process is generally facilitated by catalysts that can coordinate to the carbonyl oxygen of the ester group, activating the carbonyl carbon for nucleophilic attack. This attack, often by an alcohol or an organometallic alkoxide, breaks the acyl-oxygen bond, opening the ring to form a linear ester-amide species.
While various metal catalysts are used for ROP of similar cyclic esters, their effectiveness with morpholine-2,5-dione (B184730) derivatives can be limited. nih.govnih.gov Two primary factors contribute to this:
Non-productive Coordination : The molecule contains two carbonyl groups (one amide, one ester) and a nitrogen atom. Metal catalysts may coordinate to the more nucleophilic amide carbonyl oxygen in a manner that does not lead to ring-opening. uzh.ch
Side Reactions : Once the ring is opened, the newly formed linear structure contains a reactive N-H group from the amide linkage, which can participate in subsequent reactions that halt the polymerization process. uzh.ch
Formation of Kinetically Inert Products and Oligomers
A significant challenge in the polymerization of this compound is the high propensity for the formation of kinetically inert products and short-chain oligomers, which effectively terminate the polymerization process. nih.govnih.govuzh.ch
When ring-opening is initiated, particularly by R₂SnX₂ type compounds, the resulting linear chain possesses an amide N-H group and a terminal alkoxide or carboxylate group. This intermediate can act as a tridentate chelating ligand. The deprotonated amide nitrogen, along with the adjacent carbonyl oxygen and the terminal alkoxide/carboxylate oxygen, can coordinate strongly to the metal center (e.g., tin). uzh.ch This intramolecular chelation leads to the formation of highly stable five- or six-membered chelate rings, resulting in dimeric structures like {Ph₂Sn[μ,η³-OCH(Me)CONCH(R')COOPrⁱ]}₂. nih.govnih.gov These complexes are "kinetically inert" because the metal center is coordinatively saturated and sterically hindered, preventing it from activating and adding another monomer molecule. uzh.chmasterorganicchemistry.com This effectively poisons the catalyst and halts polymer chain growth, resulting in the isolation of these stable dimers instead of a high molecular weight polymer. nih.govnih.govuzh.ch
Even with catalysts like Sn(II) octanoate, polymerization struggles to proceed beyond the formation of low molecular weight oligomers, suggesting that chain termination reactions are intrinsically favored over propagation for this class of monomers. nih.govnih.gov
Tautomerism and Isomerization
The structure of this compound allows for constitutional and stereoisomerism, which can influence its reactivity and the properties of any resulting materials.
Keto-Enol Tautomerism Studies
Keto-enol tautomerism is a common equilibrium in compounds containing a carbonyl group with an adjacent α-hydrogen. youtube.comnih.gov this compound possesses α-hydrogens at both the C3 and C6 positions, making keto-enol tautomerism theoretically possible. The equilibrium involves the migration of a proton from an α-carbon to the carbonyl oxygen, forming an "enol" (a species with a C=C double bond and a hydroxyl group). nih.gov
Two primary enol tautomers are possible for this compound:
Enolization at C3 : Migration of a C3 proton to the C2 carbonyl oxygen would form a hydroxy-enamine type structure within the ring.
Enolization at C6 : Migration of the C6 proton to the C5 carbonyl oxygen would form an enol-ester type structure.
While specific studies dedicated solely to the tautomerism of this compound are not prominent in the literature, the principles of tautomerism can be applied. The position of the keto-enol equilibrium is highly dependent on factors such as solvent polarity, temperature, and pH. mdpi.com
Solvent Effects : In general, non-polar solvents tend to favor the enol form, especially if intramolecular hydrogen bonding can occur, while polar solvents can stabilize the more polar keto form. mdpi.com
Structural Stability : For simple ketones, the keto form is overwhelmingly more stable. youtube.com However, conjugation or intramolecular hydrogen bonding in the enol form can shift the equilibrium. frontiersin.org
Spectroscopic methods such as ¹H-NMR and UV-Visible spectroscopy are standard techniques used to investigate keto-enol equilibria, as the keto and enol forms give distinct signals. mdpi.com For instance, the appearance of a signal for an enolic hydroxyl proton and vinylic protons in the ¹H-NMR spectrum would confirm the presence of the enol tautomer.
Stability of Diastereoisomers
This compound is a chiral molecule. The carbon at the 6-position (C6), bearing the methyl group, is a stereocenter. The C3 carbon can also be a stereocenter if it bears a substituent other than hydrogen. When synthesized from chiral α-amino acids and α-hydroxy acids, specific diastereomers of substituted morpholine-2,5-diones can be prepared. For example, studies have explicitly synthesized and characterized specific diastereomers such as (3S,6S)-3,6-dimethyl-morpholine-2,5-dione. nih.govnih.gov
The existence of these distinct, isolable diastereomers demonstrates that they are configurationally stable under normal conditions. The synthesis procedures can, however, sometimes lead to a degree of racemization at one of the chiral centers, resulting in a mixture of diastereomers. researchgate.net The relative thermodynamic stability of different diastereomers would depend on the steric strain imposed by the substituents on the six-membered ring. The morpholine-2,5-dione ring is not planar and typically adopts a twist-boat or pseudo-boat conformation to minimize torsional and steric strain. The most stable diastereomer would be one where bulky substituents occupy positions that minimize unfavorable steric interactions, often pseudo-equatorial positions. The characterization and differentiation of these diastereomers rely on analytical techniques like NMR spectroscopy and single-crystal X-ray crystallography. nih.govnih.gov
Side Reactions and Product Impurities in Synthesis
The predominant synthetic route to this compound and its derivatives involves the cyclization of N-(α-haloacyl)-α-amino acid salts. While effective, this method is susceptible to competing reactions that generate impurities, thereby complicating purification and potentially altering the properties of the resulting material.
During the synthesis of this compound, the intended intramolecular cyclization of the precursor, such as the sodium salt of N-(2-bromopropionyl)glycine, can face competition from intermolecular condensation reactions. Instead of the precursor molecule reacting with itself to form the six-membered ring, it can react with other precursor molecules, leading to the formation of linear polymer chains, specifically polydepsipeptides.
This competition between intramolecular cyclization and intermolecular polymerization is significantly influenced by steric factors of the reactants. For the synthesis of some morpholine-2,5-dione derivatives, particularly those with bulky substituents, the formation of linear polymers can be a major side reaction. For instance, in the synthesis of N-(2-halogenacyl)-(S)-valine derivatives, the steric hindrance caused by the isopropyl group can favor a more linear conformation of the sodium salt precursor. This conformation promotes the formation of the linear polymer over the desired cyclization to the morpholine-2,5-dione derivative. utwente.nl In cases of low yields for the cyclization reaction, analysis of the remaining residue has often revealed the presence of these oligomeric products. utwente.nl
The formation of these linear oligomers not only reduces the yield of the desired this compound but also introduces impurities that can be challenging to remove. The similar chemical nature of the oligomers to the ring-opened form of the target molecule makes separation by conventional methods difficult.
Table 1: Yields of Cyclization vs. Linear Polymer Formation in the Synthesis of Morpholine-2,5-dione Derivatives
| Precursor | Cyclic Product Yield (%) | Linear Polydepsipeptide Yield (%) |
| N-(2-halogenacyl)-(S)-valine derivative 1 | Low | 46 |
| N-(2-halogenacyl)-(S)-valine derivative 2 | Low | 13 |
This table illustrates how the formation of linear oligomers can be a significant side reaction in the synthesis of certain morpholine-2,5-dione derivatives, with data extracted from studies on related compounds. utwente.nl
When optically active precursors are used to synthesize chiral morpholine-2,5-diones, such as (S)-6-methylmorpholine-2,5-dione or (R)-6-methylmorpholine-2,5-dione, a significant side reaction that can occur is racemization at the chiral centers. The synthesis method involving the cyclization of N-(α-haloacyl)-α-amino acid salts is known to be susceptible to some degree of racemization. researchgate.net
The chiral center at the 6-position of this compound, which originates from the α-amino acid precursor (in this case, alanine), is particularly prone to racemization under the reaction conditions required for cyclization. The mechanism of racemization can involve the deprotonation of the α-carbon of the amino acid residue, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of both (R) and (S) enantiomers and thus a loss of optical purity.
This loss of stereochemical integrity is a critical issue, especially when the intended application of the this compound is in the synthesis of stereoregular polymers, where the polymer's properties are highly dependent on its tacticity. The presence of both enantiomers can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity, thermal stability, and mechanical strength. Therefore, controlling the reaction conditions to minimize racemization is a key challenge in the synthesis of optically active this compound.
Polymerization Chemistry of 6 Methylmorpholine 2,5 Dione
Ring-Opening Polymerization (ROP) Mechanisms
The primary route to producing high molecular weight polymers from cyclic esters like 6-methylmorpholine-2,5-dione is through ring-opening polymerization (ROP). This process involves the cleavage of bonds within the monomer ring and the subsequent formation of long polymer chains. The specific mechanisms governing this transformation are crucial for controlling the polymer's final properties.
Coordination-Insertion Polymerization
The ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, including the 6-methyl substituted variant, predominantly proceeds via a coordination-insertion mechanism, particularly when metal-based catalysts are employed. researchgate.netresearchgate.net This mechanism is initiated by the coordination of the monomer to the metal center of the catalyst. In this process, the catalyst, often a metal alkoxide, coordinates to the carbonyl oxygen of the monomer's ester group. This coordination polarizes the carbonyl bond, making the carbonyl carbon more susceptible to nucleophilic attack.
The propagation step involves the insertion of the coordinated monomer into the metal-alkoxide bond of the catalyst. nih.govresearchgate.net The alkoxide group of the initiator or the growing polymer chain attacks the activated carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond in the ester group and the opening of the ring. This step effectively adds one monomer unit to the polymer chain, which remains attached to the metal center through an alkoxide linkage. The process then repeats, with new monomer molecules coordinating and inserting, allowing the polymer chain to grow. This mechanism is characteristic of many metal-catalyzed ROP reactions for cyclic esters. nih.govresearchgate.net
Ester Bond Cleavage Dominance in ROP
Within the this compound ring, there are two types of amide bonds and one ester bond. Research has shown that during ring-opening polymerization, there is a clear preference for the cleavage of the ester bond. Studies involving various organotin compounds have demonstrated that the ring-opening of morpholine-2,5-diones occurs exclusively through the attack at the ester carbonyl carbon. rsc.org This selectivity is attributed to the higher electrophilicity of the ester carbonyl carbon compared to the amide carbonyl carbons and the fact that the ester linkage is thermodynamically less stable than the amide linkage. The cleavage of the C-O bond in the ester group is the key step that allows the ring to open and polymerization to occur, forming the characteristic alternating ester and amide linkages of the resulting polydepsipeptide chain.
Role of Initiators in Polymerization Initiation
Initiators play a critical role in the ring-opening polymerization of this compound, as they are the source of the nucleophilic species that starts the polymerization process. In many catalytic systems, particularly those using metal catalysts like stannous octoate, an external initiator, typically an alcohol, is required. researchgate.net The initiator reacts with the catalyst to form the true initiating species, a metal alkoxide. nih.govresearchgate.net For instance, benzyl (B1604629) alcohol has been used as an initiator in organo-catalyzed ROP systems. researchgate.net
The polymerization proceeds by the nucleophilic attack of this alkoxide on the monomer. The choice and concentration of the initiator can influence the polymerization rate and, importantly, allow for the control of the resulting polymer's molecular weight. The ratio of monomer to initiator is a key parameter in determining the degree of polymerization. Functional initiators can also be employed to introduce specific end-groups onto the polymer chains, tailoring them for specific applications. researchgate.net
Catalytic Systems for ROP
The selection of an appropriate catalytic system is paramount for achieving efficient and controlled polymerization of this compound. Metal-based catalysts have been extensively studied for this purpose.
Metal-Based Catalysts
A variety of metal-based catalysts have been explored for the ROP of morpholine-2,5-diones. These catalysts typically function through the coordination-insertion mechanism described earlier. Their effectiveness can, however, be influenced by the specific substituents on the morpholine-2,5-dione ring.
Stannous octoate, also known as tin(II) 2-ethylhexanoate (B8288628) or Sn(Oct)₂, is one of the most widely used and commercially significant catalysts for the ROP of cyclic esters, including morpholine-2,5-dione derivatives. researchgate.net It is favored for its high efficiency and is a common choice for bulk polymerizations. researchgate.net
Despite its widespread use, the polymerization of certain substituted morpholine-2,5-diones with Sn(Oct)₂ presents challenges. Research has shown that for monomers like (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, Sn(Oct)₂ catalysis results in only low molecular weight oligomers rather than high polymers. rsc.orgrsc.orgnih.gov This suggests that while ring-opening occurs, propagation is limited.
Furthermore, in copolymerization studies of morpholine-2,5-diones with L-lactide using Sn(Oct)₂, it was observed that as the proportion of the morpholine-2,5-dione monomer increased, both the polymer yield and the molecular weight of the resulting copolymer decreased significantly. rsc.org This indicates that the morpholine-2,5-dione derivative may interfere with the polymerization process catalyzed by stannous octoate under these conditions. The mechanism of Sn(Oct)₂ catalysis involves the reaction with an alcohol initiator to form a tin(II) alkoxide, which is the active species that initiates polymerization via the coordination-insertion pathway. nih.govresearchgate.net
Table 1: Polymerization of Morpholine-2,5-Dione Derivatives with Sn(Oct)₂
| Monomer | Catalyst System | Result | Reference |
| (3S,6S)-3-Isopropyl-6-methyl-morpholine-2,5-dione | Sn(Oct)₂ | Low molecular weight oligomers | rsc.org, rsc.org, nih.gov |
| (3S,6S)-3,6-dimethyl-morpholine-2,5-dione | Sn(Oct)₂ | Low molecular weight oligomers | rsc.org, rsc.org, nih.gov |
| L-lactide and morpholine-2,5-dione copolymerization | Sn(Oct)₂ | Decreased yield and molecular weight with increased morpholine-2,5-dione content | rsc.org |
Organic Catalysts
Organocatalysis has emerged as a powerful method for the ROP of cyclic monomers, offering controlled polymerizations under mild conditions.
The ring-opening polymerization of 6-alkyl-substituted morpholine-2,5-diones can be achieved in a controlled manner using a binary catalytic system. nih.gov This system typically consists of a Brønsted base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a thiourea (B124793) (TU) co-catalyst, with an alcohol initiator like benzyl alcohol. nih.gov The use of DBU in conjunction with a thiourea derivative allows for the synthesis of polydepsipeptides with controlled molecular weights and low dispersities. researchgate.net Kinetic studies have shown that these polymerizations can proceed in a controlled fashion up to high monomer conversions. psu.edu This dual catalyst system is believed to operate through hydrogen-bond activation of the monomer and the alcohol initiator, facilitating a controlled polymerization process. mdpi.com
Enzymatic Polymerization
Enzymatic catalysis presents a green and highly selective alternative to metal-based and organic catalysts for producing biodegradable polymers.
The lipase-catalyzed ring-opening bulk polymerization of 6(S)-methyl-morpholine-2,5-dione (MMD) has been successfully demonstrated. rsc.org A screening of various commercial lipases revealed that porcine pancreatic lipase (B570770) (PPL), lipase from Pseudomonas cepacia, and lipase from Candida rugosa were effective catalysts at 100°C. rsc.org These enzymes yielded poly(MMD) with molecular weights ranging from 8,200 to 12,100 g/mol and achieved conversions of approximately 75% in three days. rsc.org In contrast, lipase from Mucor javanicus showed lower catalytic activity. rsc.org
The resulting polymer possesses a carboxylic acid group at one end and a hydroxyl group at the other. rsc.org The concentration of the lipase catalyst was found to be a critical factor; higher concentrations of PPL led to faster polymerization rates and higher molecular weights. rsc.org Water content also played a significant role, with increased water enhancing the polymerization rate but decreasing the final molecular weight of the poly(MMD). rsc.org
Table 1: Performance of Various Lipases in the ROP of 6(S)-Methylmorpholine-2,5-dione
| Catalyst (10 wt%) | Time (days) | Conversion (%) | Molecular Weight (Mn, g/mol ) |
| Porcine Pancreatic Lipase (PPL) | 3 | ~75 | 12,100 |
| Pseudomonas cepacia Lipase | 3 | ~75 | 8,200 |
| Candida rugosa Lipase | 3 | ~75 | Not specified |
| Mucor javanicus Lipase | 3 | Lower activity | Not specified |
Copolymerization Strategies
To tailor the properties of polydepsipeptides, this compound can be copolymerized with other cyclic monomers. This strategy allows for the creation of novel biodegradable poly(ester-amide)s with a wide range of chemical and physical properties.
Novel biodegradable poly(ester-amide)s have been synthesized via the ring-opening copolymerization of ε-caprolactone with various 6-alkyl-substituted morpholine-2,5-dione derivatives in the bulk, using stannous octoate as an initiator. The molecular weights of the resulting copolymers ranged from 10,000 to 83,000 g/mol . It was observed that the molecular weight tended to decrease as the mole fraction of the morpholine-2,5-dione derivative in the initial feed increased. The conversion of the morpholine-2,5-dione derivatives was generally high (88-100%), though it also decreased with higher proportions in the feed, suggesting differences in monomer reactivity.
Furthermore, copolymerization of morpholine-2,5-dione derivatives with D,L-lactide, using Sn(oct)₂ as a catalyst at 140°C, has also been reported to yield poly[(lactic acid)-co-((S)-β-benzyl aspartate)]. rsc.org
Table 2: Copolymerization of ε-Caprolactone with Morpholine-2,5-dione Derivatives
| Monomer System | Catalyst | Molecular Weight (Mn, g/mol ) | Monomer Conversion (%) |
| ε-Caprolactone & 6-Alkyl-substituted morpholine-2,5-diones | Stannous Octoate | 10,000 - 83,000 | 88 - 100 (for morpholine-2,5-dione) |
Random Copolymerization with Lactides (DLLA, Glycolide)
Random copolymers of this compound with other cyclic esters, particularly lactide and glycolide, have been synthesized to create biodegradable materials with a wide range of properties. nih.govscirp.org The incorporation of the depsipeptide units from the morpholine-2,5-dione monomer into a polyester (B1180765) backbone alters the polymer's characteristics, such as its degradation rate and mechanical properties. researchgate.net
A series of poly(lactide-co-glycolide-co-3(S)-methyl-morpholine-2,5-dione) [P(LA-co-GA-co-MMD)] copolymers were synthesized via bulk polymerization using stannous octoate as a catalyst. nih.gov The resulting copolymers were found to have a random distribution of the different monomer units. Similarly, the copolymerization of various 3- and/or 6-alkyl-substituted morpholine-2,5-dione derivatives with ε-caprolactone, another common cyclic ester, using stannous octoate also yielded copolymers with a random sequence distribution, as confirmed by ¹³C NMR analysis. utwente.nl This random distribution is often a result of transesterification reactions that occur during polymerization at high temperatures with metal catalysts. utwente.nl
The use of organocatalytic systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (TU) cocatalyst, has also been effective for the rapid and controlled copolymerization of morpholine-2,5-dione derivatives with lactide. researchgate.netresearchgate.net
Table 1: Random Copolymerization of Morpholine-2,5-dione Derivatives
| Comonomers | Catalyst/Initiator | Key Finding | Reference |
|---|---|---|---|
| l-lactide (LA), Glycolide (GA), 3(S)-methyl-morpholine-2,5-dione (MMD) | Stannous octoate | Successful synthesis of P(LA-co-GA-co-MMD) terpolymers for electrospun nanofibrous scaffolds. | nih.gov |
| ε-caprolactone, 3- and/or 6-alkyl-substituted morpholine-2,5-diones | Stannous octoate | Resulted in copolymers with a random distribution of units. Molecular weight decreased with higher morpholine-2,5-dione content. | utwente.nl |
| L-lactide, Protected morpholine-2,5-dione from L-serine | Not specified | Copolymerization was successful with varying feed ratios (80-94 mol% L-lactide). | researchgate.net |
| 3S-(isobutyl)morpholine-2,5-dione, Lactide (LA) | DBU/Thiourea (TU) | Rapid and controlled copolymerization was achieved, yielding polymers with narrow chain distributions. | researchgate.netresearchgate.net |
Block Copolymer Synthesis
The synthesis of block copolymers incorporating segments of poly(ester-amide) derived from this compound allows for the creation of materials with distinct, well-defined domains and functionalities. A common strategy involves using a pre-synthesized polymer with a terminal hydroxyl group, known as a macroinitiator, to initiate the ring-opening polymerization of the morpholine-2,5-dione monomer. nih.gov
For example, amphiphilic block copolymers have been successfully synthesized using hydroxyl-functionalized poly(ethylene glycol) (PEG) and poly(2-ethyl-2-oxazoline) (PEtOx) as macroinitiators. nih.gov This approach, often facilitated by a binary organocatalyst system like DBU/TU, leads to the formation of diblock copolymers where the PEA block is grown from the end of the macroinitiator chain. nih.govresearchgate.net The successful synthesis of these block copolymers is confirmed by the increase in molecular weight from the macroinitiator to the final block copolymer, as observed through size-exclusion chromatography (SEC).
Control over Polymer Properties
Molecular Weight and Dispersity Control
The control over molecular weight (Mn) and dispersity (Đ = Mw/Mn) in the polymerization of morpholine-2,5-dione derivatives has been significantly advanced through the use of organocatalysis. While traditional metal catalysts often lead to poor control, binary catalyst systems have proven highly effective. researchgate.netresearchgate.net
Specifically, the combination of a strong organic base like DBU or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) with a hydrogen-bonding co-catalyst, such as thiourea (TU), enables a well-controlled polymerization. researchgate.net The thiourea is believed to activate the monomer by forming hydrogen bonds, while the base activates the initiator (e.g., benzyl alcohol). researchgate.net This dual activation mechanism prevents unwanted side reactions, such as the deprotonation of the amide proton in the monomer, which can lead to uncontrolled polymerization. researchgate.net Using these binary systems, it is possible to synthesize poly(ester-amide)s with predictable molecular weights, low dispersities (typically Đ < 1.2), and well-defined end-groups. researchgate.netnih.govresearchgate.net The molecular weight can be effectively tuned by adjusting the monomer-to-initiator feed ratio. researchgate.net
Table 2: Control of Molecular Weight and Dispersity in Morpholine-2,5-dione (MD) Polymerization
| Monomer | Catalyst System | Initiator | Resulting Mn (kg mol⁻¹) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| 3S-(isobutyl)morpholine-2,5-dione | DBU/TU | Benzyl Alcohol | 8.1 - 25.2 | 1.13 - 1.18 | researchgate.net |
| 3-benzylmorpholine-2,5-dione | DBU/TU | Benzyl Alcohol | - | Controlled | nih.gov |
| Various new MDs | TBD/TU or DBU/TU | Benzyl Alcohol | Controlled | Low | researchgate.net |
Kinetics of Polymerization and Rate Control
Kinetic studies of the organocatalyzed ring-opening polymerization of morpholine-2,5-dione derivatives reveal features characteristic of a controlled or "living" polymerization. The polymerization proceeds rapidly, with significant monomer conversion achieved in short timeframes, sometimes within minutes. researchgate.net Kinetic analyses demonstrate a linear increase in the number-average molecular weight (Mn) with monomer conversion, while the dispersity remains low. nih.gov This indicates that the number of propagating chains remains constant throughout the polymerization and that termination and chain transfer reactions are largely suppressed. These polymerizations show high controllability up to significant monomer conversions, often around 80%. researchgate.netresearchgate.netnih.gov
Closed-Loop Recyclable Polymer Systems
A significant advantage of poly(ester-amide)s derived from this compound is their potential for chemical recycling in a closed-loop system. researchgate.netresearchgate.net This concept involves the depolymerization of the polymer back to its constituent monomer, which can then be purified and repolymerized to produce virgin-quality polymer, creating a circular life cycle. rsc.orgconsensus.app
The poly(ester-amide)s can be efficiently broken down into the original monomer or its precursors. researchgate.net For instance, acid-catalyzed depolymerization has been shown to lead to a quantitative recovery of the pure morpholine-2,5-dione monomer. researchgate.net Alternatively, TBD-catalyzed alcoholysis of the polymer is a very fast process that quantitatively generates the monomer precursors. researchgate.net This inherent recyclability positions these materials as promising alternatives to traditional, non-recyclable plastics, addressing key challenges related to plastic waste and sustainability. researchgate.netresearchgate.net The design of these polymers is a key strategy in the development of the next generation of sustainable and circular plastics. rsc.org
Theoretical and Computational Investigations of 6 Methylmorpholine 2,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For 6-methylmorpholine-2,5-dione, such studies would provide invaluable insights.
Density Functional Theory (DFT) Studies on Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While DFT has been applied to study the reaction mechanisms of related compounds, specific studies detailing the optimized geometry, bond lengths, bond angles, and electronic properties of this compound are not found in the reviewed literature. Such studies would be instrumental in determining the most stable three-dimensional structure of the molecule and quantifying its thermodynamic stability.
Elucidation of Reaction Mechanisms via Computational Models
Computational models are essential for mapping the energy landscapes of chemical reactions, identifying transition states, and calculating activation energies. Although the ring-opening polymerization of this compound is known to occur, detailed computational studies elucidating the step-by-step mechanism of this process, or other reactions involving this compound, are not available. These models would clarify the roles of catalysts and reaction conditions in determining the reaction pathway and efficiency.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide a window into the conformational behavior and dynamic properties of molecules over time.
Conformational Analysis (e.g., Boat-like Conformation)
The six-membered ring of the morpholine-2,5-dione (B184730) structure can theoretically adopt several conformations, including chair, boat, and twist-boat forms. It is known that the morpholine (B109124) ring in some derivatives adopts a boat or distorted boat conformation. A thorough conformational analysis of this compound, supported by molecular dynamics simulations, would identify the preferred conformations in different environments (e.g., in vacuum, in solution) and the energy barriers between them. One dissertation mentions molecular modeling in the context of the cinnamylation of this compound derivatives, suggesting that some computational work has been undertaken, but the specific findings regarding its conformation are not detailed in accessible publications. A definitive computational study on the boat-like conformation of this compound is yet to be published.
Analytical and Characterization Techniques in 6 Methylmorpholine 2,5 Dione Research
Spectroscopic Methods
Spectroscopic methods are fundamental in the analysis of 6-Methylmorpholine-2,5-dione, providing detailed information about its molecular structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁸Sn)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its functional group and neighboring atoms. Predicted ¹³C NMR data for related morpholine-2,5-dione (B184730) structures helps in the theoretical assignment of carbon signals. np-mrd.org
| Predicted ¹³C NMR Chemical Shifts for a Morpholine-2,5-dione Derivative |
| Carbon Atom |
| Carbonyl (C=O) |
| Alpha-carbon to nitrogen and carbonyl |
| Alpha-carbon to oxygen and carbonyl |
| Methyl carbon (on nitrogen) |
Note: This table is based on predicted data for a related morpholine-2,5-dione structure and serves as an illustrative example.
¹¹⁸Sn NMR Spectroscopy: In studies involving the ring-opening polymerization of morpholine-2,5-dione derivatives, organotin catalysts are sometimes employed. rsc.org In such cases, ¹¹⁸Sn NMR spectroscopy becomes a valuable technique to study the mechanism of the polymerization and to characterize the structure of the resulting organotin-containing products. rsc.org The chemical shifts in ¹¹⁸Sn NMR can indicate the coordination state and geometry of the tin center in the catalyst and the polymer chain. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the dione (B5365651) structure and the C-N and C-O bonds within the morpholine (B109124) ring. While a specific spectrum for this compound is not provided in the search results, data from similar dione-containing heterocyclic compounds can be used for comparison. For instance, the IR spectrum of 1,10-phenanthroline-5,6-dione (B1662461) shows a strong carbonyl absorption band. rsc.org
| Typical Infrared Absorption Bands for Dione Functional Groups |
| Functional Group |
| Carbonyl (C=O) stretching |
| C-N stretching |
| C-O stretching |
Note: The wavenumbers are approximate and can vary based on the specific molecular structure and measurement conditions.
Mass Spectrometry
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.
MALDI-TOF Mass Spectrometry for Polymer Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the characterization of synthetic polymers like poly(this compound). researchgate.netnih.gov This method allows for the determination of the molecular weight distribution of the polymer, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). researchgate.net
In a MALDI-TOF analysis, the polymer sample is co-crystallized with a matrix and then irradiated with a laser. The laser energy is absorbed by the matrix, leading to the desorption and ionization of the polymer molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the creation of a mass spectrum that shows the distribution of polymer chain lengths. nih.gov This technique is also valuable for the analysis of polymer end groups. For example, a study on poly(3-methylmorpholine-2,5-dione) utilized MALDI-TOF mass spectra to characterize the polymer. researchgate.net
| Example Data from MALDI-TOF Analysis of a Polymer |
| Parameter |
| Number-Average Molecular Weight (Mn) |
| Weight-Average Molecular Weight (Mw) |
| Polydispersity Index (PDI = Mw/Mn) |
Note: This table presents hypothetical data to illustrate the type of information obtained from a MALDI-TOF analysis.
Chromatographic Techniques
Chromatographic techniques are used to separate mixtures into their individual components. In the context of this compound research, chromatography is primarily used for the analysis of the resulting polymer.
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.net In GPC, a solution of the polymer is passed through a column packed with porous gel. Larger polymer molecules are excluded from the pores and therefore travel a shorter path, eluting from the column more quickly. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.
By calibrating the column with polymer standards of known molecular weights, a calibration curve can be created that relates elution time to molecular weight. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer sample. GPC is a standard method for characterizing the products of ring-opening polymerization of morpholine-2,5-dione derivatives.
| Example Data from GPC Analysis of a Polymer |
| Parameter |
| Number-Average Molecular Weight (Mn) |
| Weight-Average Molecular Weight (Mw) |
| Polydispersity Index (PDI) |
Note: This table presents hypothetical data to illustrate the type of information obtained from a GPC analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Detailed information on established HPLC methodologies for the specific purpose of assessing the purity of this compound, including parameters such as the type of column, mobile phase composition, flow rate, and detection wavelength, is not available in the reviewed scientific literature.
X-ray Crystallography
There are no publicly available crystallographic studies for this compound. Consequently, data regarding its crystal system, space group, unit-cell dimensions, and other structural parameters cannot be provided.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 6-Methylmorpholine-2,5-dione, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often employs ring-opening polymerization (ROP) or enzymatic catalysis. For instance, lipase-catalyzed ROP using Candida antarctica lipase B (CALB) enables controlled polymerization under mild conditions (e.g., 70–90°C in toluene or bulk) . Key parameters include:
- Catalyst selection : Lipases like CALB minimize racemization compared to metal catalysts.
- Monomer purity : Ensure precursors (e.g., 3S,6R,S-3-[(benzyloxycarbonyl)methyl]-6-methylmorpholine-2,5-dione) are free of moisture to prevent side reactions.
- Reaction time and temperature : Longer durations (e.g., 48–72 hours) and moderate temperatures (60–80°C) improve conversion rates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., centroid–centroid distances of 3.438 Å for π-π interactions in derivatives) .
- NMR spectroscopy : and identify functional groups and confirm regioselectivity (e.g., methyl resonances at δ 1.45–2.60 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., MW 172.14 g/mol for related morpholine-diones) .
- TLC/HPLC : Assess purity and monitor polymerization kinetics .
Advanced Research Questions
Q. How can block copolymers incorporating this compound be designed for controlled degradation in biomedical applications?
- Methodological Answer :
- Copolymer design : Combine this compound with hydrophilic segments (e.g., poly(ethylene oxide), PEO) to tune degradation rates. For example, Feng et al. synthesized PEO-b-poly[3(S)-sec-butylmorpholine-2,5-dione] via sequential ROP, achieving tunable thermal properties ( 40–60°C) and hydrolysis-dependent degradation .
- Characterization : Use gel permeation chromatography (GPC) for molecular weight distribution () and differential scanning calorimetry (DSC) to analyze thermal transitions .
Q. What methodologies are employed to evaluate the bioactivity of this compound derivatives, and how are structure-activity relationships (SAR) established?
- Methodological Answer :
- Antiviral assays : Derivatives like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione are tested against influenza A (H1N1) using plaque reduction assays. IC values (e.g., 28.9 ± 2.2 μM) quantify potency .
- SAR analysis : Modify substituents (e.g., benzylidene vs. imidazole groups) and correlate with activity. For example, replacing tetrazole with pyrrolidine-2,5-dione in MBX-2982 derivatives enhanced agonistic effects by 2-fold due to improved hydrogen bonding with residues like Q65 .
- Spectroscopic validation : CD exciton chirality and Mosher’s method resolve absolute configurations critical for bioactivity .
Q. How should researchers address contradictions in reported polymerization efficiencies of morpholine-2,5-dione derivatives?
- Methodological Answer :
- Variable analysis : Compare catalyst systems (e.g., enzymatic vs. metal-based). Lipase-catalyzed ROP avoids racemization but may exhibit lower yields (60–70%) versus tin(II) octoate (85–90%) .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance monomer solubility but may reduce enzyme activity in CALB-catalyzed systems .
- Statistical rigor : Use Design of Experiments (DoE) to isolate factors (temperature, catalyst loading) and validate reproducibility across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
